molecular formula C11H17BrCl2N2 B8186334 5-Bromo-2-piperidin-1-yl-phenylamine dihydrochloride

5-Bromo-2-piperidin-1-yl-phenylamine dihydrochloride

Cat. No.: B8186334
M. Wt: 328.07 g/mol
InChI Key: ADFZHCKPPPRHGG-UHFFFAOYSA-N
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Description

5-Bromo-2-piperidin-1-yl-phenylamine dihydrochloride is a chemical compound with the molecular formula C11H17BrCl2N2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a bromine atom, a piperidine ring, and a phenylamine group, making it a versatile molecule for different chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-piperidin-1-yl-phenylamine dihydrochloride typically involves the bromination of 2-piperidin-1-yl-phenylamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phenyl ring. The reaction is usually performed in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-piperidin-1-yl-phenylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-piperidin-1-yl-phenylamine dihydrochloride is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-piperidin-1-yl-phenylamine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and piperidine ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may inhibit or activate certain pathways, depending on the context of its use in research or therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(piperidin-1-yl)pyrimidine
  • 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine
  • 5-Bromo-2-(piperazin-1-yl)pyrimidine

Uniqueness

5-Bromo-2-piperidin-1-yl-phenylamine dihydrochloride is unique due to its specific combination of a bromine atom, piperidine ring, and phenylamine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-bromo-2-piperidin-1-ylaniline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2.2ClH/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14;;/h4-5,8H,1-3,6-7,13H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFZHCKPPPRHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)Br)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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